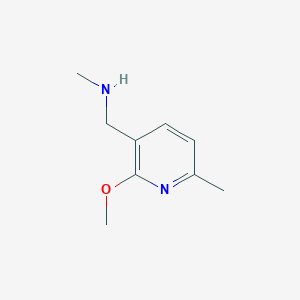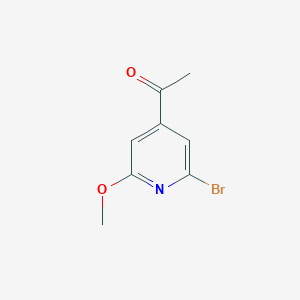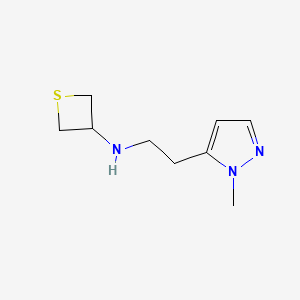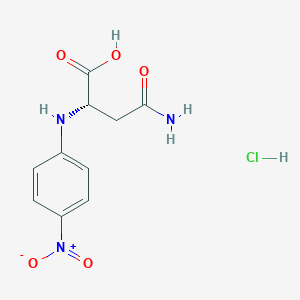
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenylpropene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenylpropene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s chiral nature makes it useful for studying stereochemistry and chiral recognition in biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic processes, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents can be compared to highlight the unique features of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties can be analyzed to understand the impact of the cyclopropane ring on their properties.
Uniqueness
This compound is unique due to its specific chiral centers and the combination of the cyclopropane ring with the phenylpropene group
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(1R,2S)-2-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-9(11-8-12(11)13)7-10-5-3-2-4-6-10/h2-7,11-12H,8,13H2,1H3/b9-7+/t11-,12+/m0/s1 |
InChI-Schlüssel |
RQFOXSGEDMXTCU-MJEUXHFXSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/[C@@H]2C[C@H]2N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)


